3-(o-Chlorophenoxy)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate
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Overview
Description
3-(o-Chlorophenoxy)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(o-Chlorophenoxy)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate typically involves multiple steps, including the formation of the imidazole ring, chlorination, and the coupling of phenoxy and dichlorophenyl groups. Common reagents used in these reactions include chlorinating agents, imidazole, and various solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(o-Chlorophenoxy)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxides.
Reduction: Reduction of chlorinated groups to form less chlorinated derivatives.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) under appropriate conditions such as controlled temperature and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazole compounds.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its biological activity and potential therapeutic effects.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly antifungal or antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(o-Chlorophenoxy)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring is known to bind to metal ions in enzyme active sites, potentially inhibiting their activity. The chlorophenyl groups may enhance the compound’s lipophilicity, allowing it to interact with cell membranes and disrupt biological processes.
Comparison with Similar Compounds
Similar Compounds
Clotrimazole: An antifungal agent with a similar imidazole structure.
Miconazole: Another imidazole derivative used as an antifungal medication.
Ketoconazole: A broad-spectrum antifungal agent with structural similarities.
Uniqueness
3-(o-Chlorophenoxy)-2-(2,4-dichlorophenyl)-1-(imidazol-1-yl)-2-propanol oxalate is unique due to its specific combination of chlorophenyl and imidazole groups, which may confer distinct biological activities and chemical properties compared to other imidazole derivatives.
Properties
CAS No. |
83337-96-6 |
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Molecular Formula |
C20H17Cl3N2O6 |
Molecular Weight |
487.7 g/mol |
IUPAC Name |
1-(2-chlorophenoxy)-2-(2,4-dichlorophenyl)-3-imidazol-1-ylpropan-2-ol;oxalic acid |
InChI |
InChI=1S/C18H15Cl3N2O2.C2H2O4/c19-13-5-6-14(16(21)9-13)18(24,10-23-8-7-22-12-23)11-25-17-4-2-1-3-15(17)20;3-1(4)2(5)6/h1-9,12,24H,10-11H2;(H,3,4)(H,5,6) |
InChI Key |
ZYFWNKYEEBTZEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O)Cl.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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